molecular formula C11H8N2O2S B183409 5-Nitro-2-phenylsulfanylpyridine CAS No. 4262-10-6

5-Nitro-2-phenylsulfanylpyridine

Cat. No.: B183409
CAS No.: 4262-10-6
M. Wt: 232.26 g/mol
InChI Key: DZMDLSOFHNYXMM-UHFFFAOYSA-N
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Description

5-Nitro-2-phenylsulfanylpyridine: is an organic compound with the molecular formula C11H8N2O2S and a molecular weight of 232.26 g/mol It is characterized by a nitro group at the 5-position and a phenylsulfanyl group at the 2-position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-phenylsulfanylpyridine typically involves the reaction of 2-chloro-5-nitropyridine with thiophenol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Chloro-5-nitropyridine+ThiophenolThis compound\text{2-Chloro-5-nitropyridine} + \text{Thiophenol} \rightarrow \text{this compound} 2-Chloro-5-nitropyridine+Thiophenol→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2-phenylsulfanylpyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as in the presence of a .

    Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group.

Common Reagents and Conditions:

    Reduction: Common reducing agents include with a .

    Substitution: Nucleophiles such as or can be used.

    Oxidation: Oxidizing agents like or are commonly employed.

Major Products:

    Reduction: 5-Amino-2-phenylsulfanylpyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the phenylsulfanyl group.

Scientific Research Applications

5-Nitro-2-phenylsulfanylpyridine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Nitro-2-phenylsulfanylpyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylsulfanyl group may also play a role in modulating the compound’s activity by interacting with various biological targets.

Comparison with Similar Compounds

    2-Phenylsulfanylpyridine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    5-Nitropyridine: Lacks the phenylsulfanyl group, affecting its overall properties and applications.

    2-Phenylpyridine: Lacks both the nitro and sulfanyl groups, making it less reactive in certain chemical reactions.

Uniqueness: 5-Nitro-2-phenylsulfanylpyridine is unique due to the presence of both the nitro and phenylsulfanyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-nitro-2-phenylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c14-13(15)9-6-7-11(12-8-9)16-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMDLSOFHNYXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351411
Record name 5-nitro-2-phenylsulfanylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4262-10-6
Record name 5-nitro-2-phenylsulfanylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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